

An In-depth Technical Guide to 1,5-Dibromo-3-ethyl-2-iodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dibromo-3-ethyl-2-iodobenzene

Cat. No.: B6336928

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CAS Number: 1160573-80-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,5-Dibromo-3-ethyl-2-iodobenzene**, a halogenated aromatic compound. Due to the limited availability of specific experimental data for this particular molecule, this guide leverages information from structurally related compounds to provide a predictive profile and potential experimental frameworks. This document is intended to serve as a foundational resource for researchers interested in the synthesis, properties, and potential applications of this and similar polyhalogenated benzene derivatives.

Chemical Identity and Properties

While specific experimental data for **1,5-Dibromo-3-ethyl-2-iodobenzene** is not readily available in public literature, we can infer its likely properties based on analogous compounds. The table below summarizes key physicochemical data for structurally similar molecules to provide a comparative reference.

Property	1,3-Dibromo-5-iodobenzene	1-Bromo-2-iodobenzene	1-Ethyl-2-iodobenzene
CAS Number	19752-57-9	583-55-1	18282-40-1
Molecular Formula	C ₆ H ₃ Br ₂ I	C ₆ H ₄ BrI	C ₈ H ₉ I
Molecular Weight	361.80 g/mol	282.90 g/mol	232.06 g/mol
Appearance	Solid	Liquid	-
Boiling Point	-	-	-
Melting Point	-	-	-
Density	-	-	-

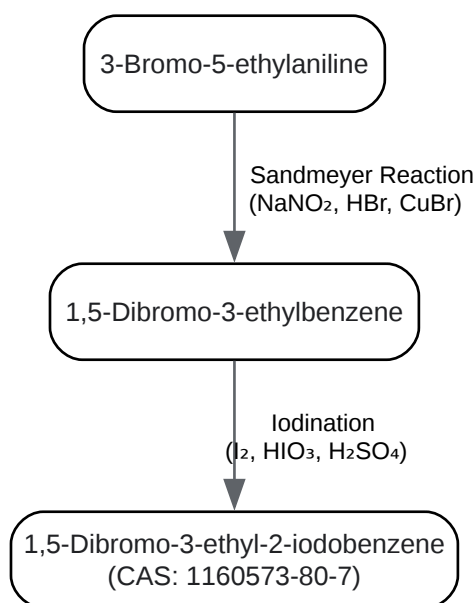
Data for related compounds is provided for estimation purposes. Experimental determination is required for precise values of **1,5-Dibromo-3-ethyl-2-iodobenzene**.

Postulated Synthesis Protocol

A plausible synthetic route to **1,5-Dibromo-3-ethyl-2-iodobenzene** can be designed based on established methodologies for the halogenation of substituted benzenes. A common approach involves the electrophilic aromatic substitution of an appropriately substituted precursor. Given the substitution pattern, a multi-step synthesis is likely required. A generalized workflow is proposed below.

Hypothetical Synthetic Pathway:

A potential synthetic route could start from a readily available ethylbenzene derivative, followed by sequential bromination and iodination reactions. The directing effects of the substituents at each step are crucial for achieving the desired 1,2,3,5-substitution pattern.



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Figure 1. A potential synthetic pathway for **1,5-Dibromo-3-ethyl-2-iodobenzene**.

Detailed Experimental Steps (Hypothetical):

- Diazotization of 3-Bromo-5-ethylaniline:
 - Dissolve 3-bromo-5-ethylaniline in an aqueous solution of hydrobromic acid.
 - Cool the solution to 0-5 °C in an ice bath.
 - Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.
 - Stir the resulting diazonium salt solution for a short period.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
 - Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
 - Allow the reaction mixture to warm to room temperature and then heat to drive the reaction to completion, observed by the cessation of nitrogen gas evolution.

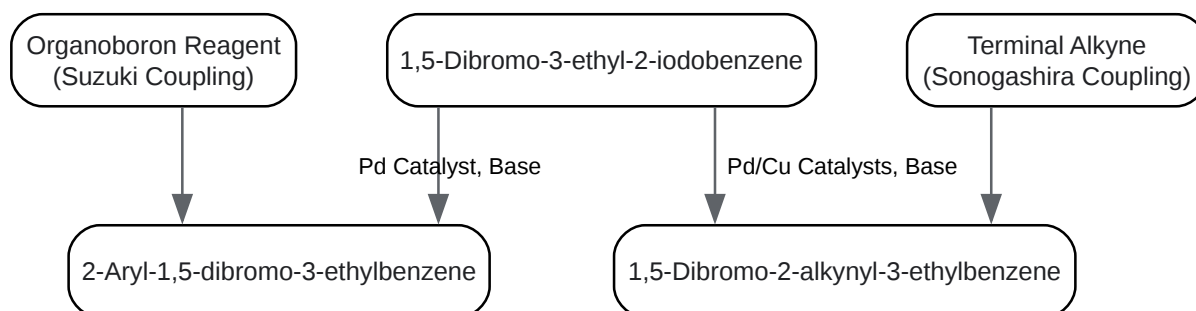
- Extract the product, 1,5-dibromo-3-ethylbenzene, with an organic solvent.
- Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO_4), and concentrate it under reduced pressure.
- Iodination:
 - Dissolve the purified 1,5-dibromo-3-ethylbenzene in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water.
 - Add iodine and an oxidizing agent, such as iodic acid or nitric acid, to the solution.
 - Heat the reaction mixture to facilitate the electrophilic iodination at the position ortho to the iodine and meta to the bromine atoms.
 - Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).
 - Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
 - Wash the organic layer to remove residual acid and iodine.
 - Dry the organic layer and remove the solvent to yield the crude product.
 - Purify the final compound, **1,5-Dibromo-3-ethyl-2-iodobenzene**, by a suitable method such as recrystallization or column chromatography.

Potential Applications in Research and Drug Development

Polyhalogenated aromatic compounds are valuable building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The distinct reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions.

Potential Experimental Workflow: Cross-Coupling Reactions

1,5-Dibromo-3-ethyl-2-iodobenzene could serve as a versatile substrate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. The higher reactivity of the C-I bond typically allows for selective reaction at this position, leaving the C-Br bonds available for subsequent transformations.



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Figure 2. Potential cross-coupling reactions utilizing **1,5-Dibromo-3-ethyl-2-iodobenzene**.

This selective functionalization is a powerful tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and organic electronic materials. The ethyl group also provides a handle for further modification or can influence the steric and electronic properties of the resulting products.

Safety and Handling

Specific safety data for **1,5-Dibromo-3-ethyl-2-iodobenzene** is not available. However, based on the data for similar halogenated aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Halogenated organic compounds can be irritants to the skin, eyes, and respiratory tract. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

1,5-Dibromo-3-ethyl-2-iodobenzene is a chemical compound with potential as a synthetic intermediate. While specific experimental data is scarce, this guide provides a framework for its synthesis and potential applications based on the well-established chemistry of related

polyhalogenated aromatic compounds. Further experimental investigation is necessary to fully characterize its properties and explore its utility in research and development.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com